5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-5-carboxylic acid
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Overview
Description
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-5-carboxylic acid is a heterocyclic compound that belongs to the class of pyrido[4,3-d]pyrimidines. This compound is characterized by a bicyclic structure consisting of a pyridine ring fused to a pyrimidine ring, with a carboxylic acid group attached at the 5th position. It has garnered significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-5-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of a pyridine derivative with a suitable pyrimidine precursor under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like hydrochloric acid or sodium hydroxide to facilitate the condensation reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications for pharmaceutical or research applications .
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to convert specific functional groups into their reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium on carbon, platinum oxide
Solvents: Ethanol, methanol, dichloromethane
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions may produce amine or alcohol derivatives .
Scientific Research Applications
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-5-carboxylic acid has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biological Studies: Researchers use the compound to study its effects on cellular processes and pathways, providing insights into its mechanism of action and potential therapeutic applications.
Industrial Applications: The compound is used in the development of new materials and chemical processes, contributing to advancements in fields such as polymer science and catalysis.
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to modulation of cellular signaling pathways. For example, it has been shown to inhibit the activity of phosphatidylinositol-3-kinase (PI3K) and mammalian target of rapamycin (mTOR), which are key regulators of cell growth and survival . By targeting these pathways, the compound can induce apoptosis (programmed cell death) and inhibit cell proliferation, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine: This compound shares a similar bicyclic structure but differs in the position of the nitrogen atoms within the rings.
2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine: This compound contains additional chlorine substituents, which can influence its chemical reactivity and biological activity.
Uniqueness
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-5-carboxylic acid is unique due to the presence of the carboxylic acid group at the 5th position, which imparts distinct chemical properties and reactivity.
Properties
Molecular Formula |
C8H9N3O2 |
---|---|
Molecular Weight |
179.18 g/mol |
IUPAC Name |
5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C8H9N3O2/c12-8(13)7-5-3-9-4-11-6(5)1-2-10-7/h3-4,7,10H,1-2H2,(H,12,13) |
InChI Key |
DPGNJSAMQYGAKH-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(C2=CN=CN=C21)C(=O)O |
Origin of Product |
United States |
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